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molecular formula C5H8N2O5 B8685301 2,2-Dinitropropyl vinyl ether CAS No. 52434-64-7

2,2-Dinitropropyl vinyl ether

Cat. No. B8685301
M. Wt: 176.13 g/mol
InChI Key: LBTIMYPWSLVUMN-UHFFFAOYSA-N
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Patent
US04426540

Procedure details

A 50 ml single necked, round bottom flask was charged with 20 ml methylene chloride, 0.50 g (7.14 mmole) divinyl ether, 1.07 g (7.14 mmole) 2,2-dinitropropanol (VIII), and 0.1 g red mercuric oxide. The solution was stirred, using a Teflon coated magnetic bar while 100 μl trifluoroacetic acid was added. The reaction flask was then fitted with a water cooled reflux condenser and drying tube filled with Drierite desiccant. The reaction was stirred under reflux (~37° C.) for 16 hours. The methylene chloride solvent was removed in vacuo, leaving a slightly yellow, clear oil. The oil was taken up in 2 ml carbon tetrachloride and placed onto 7.8 g neutral alumina (pH 6.9) packed with carbon tetrachloride into a 15 ml "course" glass sintered funnel. The carbon tetrachloride was removed in vacuo, leaving 0.74 g of crude 2,2-dinitropropyl vinyl ether (IX) which was shown by nuclear resonance spectrometry to be 92 percent pure.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH:4](OC=C)=[CH2:5].[N+:9]([C:12]([N+:16]([O-:18])=[O:17])([CH3:15])[CH2:13][OH:14])([O-:11])=[O:10].FC(F)(F)C(O)=O>C(Cl)(Cl)(Cl)Cl.O>[CH:4]([O:14][CH2:13][C:12]([N+:16]([O-:18])=[O:17])([N+:9]([O-:11])=[O:10])[CH3:15])=[CH2:5]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=C)OC=C
Name
Quantity
1.07 g
Type
reactant
Smiles
[N+](=O)([O-])C(CO)(C)[N+](=O)[O-]
Name
mercuric oxide
Quantity
0.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
filled with Drierite desiccant
STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (~37° C.) for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a slightly yellow, clear oil
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)OCC(C)([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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